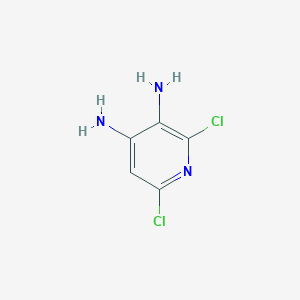

2,6-Dichloropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNVWGXGFBVDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448748 | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-63-4 | |

| Record name | 2,6-Dichloro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4): A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2,6-Dichloropyridine-3,4-diamine, a critical heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, analytical characterization, and its pivotal role in the creation of targeted therapeutics, most notably as a precursor to the BRAF kinase inhibitor, Dabrafenib.

Strategic Importance in Medicinal Chemistry

This compound is a versatile chemical scaffold prized in pharmaceutical research.[1] Its unique structure, featuring a dichlorinated pyridine ring with adjacent amino groups, offers multiple reactive sites for constructing complex molecular architectures.[2] This strategic arrangement is particularly amenable to the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to mimic the purine core of ATP and thus act as potent kinase inhibitors.[3][4] The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the diamine functionality, making it a valuable building block for developing novel therapeutic agents.[2]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and secure utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 101079-63-4 | [5] |

| Molecular Formula | C₅H₅Cl₂N₃ | [5] |

| Molecular Weight | 178.02 g/mol | [5] |

| Melting Point | 181-183 °C | |

| Boiling Point | 424.014 °C at 760 mmHg | |

| Density | 1.602 g/cm³ | |

| Appearance | Yellow solid | [6] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Safety Data:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis and Purification: A Self-Validating Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following workflow outlines the synthesis from readily available starting materials.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine

This precursor can be synthesized from 2,6-dichloropyridine through a nitration reaction.[4]

-

To a stirred solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise while maintaining the temperature below 10 °C with an ice bath.

-

Slowly add a nitrating mixture (e.g., potassium nitrate in sulfuric acid) to the solution, ensuring the temperature does not exceed 25 °C.[4]

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting suspension with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2,6-dichloro-3-nitropyridine.

Protocol 2: Synthesis of this compound

The final product is obtained by the reduction of the nitro group of the precursor.[6]

-

Dissolve 4-amino-2,6-dichloro-3-nitropyridine in ethanol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise to the stirred solution.

-

Heat the reaction mixture to 50 °C and stir for several hours. Monitor the reaction progress by LC-MS.[6]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps.

-

Recrystallization: A common method for purification involves recrystallization from a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexanes can be effective.[7] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.

-

Flash Column Chromatography: For higher purity, flash column chromatography on silica gel is recommended.[7][8] A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.5-7.0 (br s, 2H, -NH₂), ~6.0-6.5 (br s, 2H, -NH₂), ~6.8 (s, 1H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148 (C-Cl), ~145 (C-Cl), ~135 (C-NH₂), ~120 (C-NH₂), ~105 (C-H) |

| Mass Spectrometry (EI) | m/z (%): 177/179/181 (M⁺, isotopic pattern for 2 Cl), fragments from loss of Cl, NH₂, and HCN. |

Note: The provided NMR data are predicted values based on the analysis of similar structures. Experimental verification is recommended.[1][9][10]

Analytical Protocols

Protocol 3: NMR Spectroscopy

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra and compare the chemical shifts, multiplicities, and integration to the expected values.

Protocol 4: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI or EI mass spectrometer.

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) should be observed.[11]

Application in Drug Development: The Synthesis of Dabrafenib

A prominent application of this compound is in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase, which is used for the treatment of metastatic melanoma with the BRAF V600E mutation.[12][13]

Caption: Role of this compound in Dabrafenib synthesis.

The diamine undergoes a cyclization reaction to form the core imidazo[4,5-b]pyridine scaffold of Dabrafenib. This scaffold then undergoes further functionalization to yield the final active pharmaceutical ingredient (API).

The MAPK/ERK Signaling Pathway and BRAF Inhibition

The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[14] In many cancers, particularly melanoma, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[14]

Caption: Dabrafenib inhibits the MAPK/ERK signaling pathway.

Dabrafenib acts as a competitive inhibitor at the ATP-binding site of the mutated BRAF kinase, preventing the phosphorylation of its downstream target MEK. This effectively blocks the aberrant signaling cascade and inhibits the proliferation of cancer cells.

Conclusion

This compound is a high-value intermediate with significant applications in the synthesis of complex heterocyclic molecules for drug discovery. Its strategic use in the production of the targeted anticancer drug Dabrafenib underscores its importance in modern medicinal chemistry. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, empowering researchers to leverage this versatile building block in their pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 101079-63-4 [chemicalbook.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]

- 13. medkoo.com [medkoo.com]

- 14. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2,6-Dichloropyridine-3,4-diamine" molecular weight and formula

An In-Depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Synthesis, Properties, and Applications

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique arrangement of chloro and amino functional groups on a pyridine core makes it a versatile precursor for the construction of complex heterocyclic systems.[1] For researchers and professionals in drug development and materials science, this compound offers a reactive scaffold for creating novel molecular architectures with significant potential in pharmaceuticals and fine chemicals.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Core Physicochemical Properties

The utility of this compound in synthetic chemistry is grounded in its distinct physical and chemical characteristics. The presence of two chlorine atoms and two adjacent amine groups provides multiple reaction sites, enabling a wide range of chemical transformations.[2]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₂N₃ | [4] |

| Molecular Weight | 178.02 g/mol | [4] |

| CAS Number | 101079-63-4 | [4] |

| Melting Point | 181-183 °C | [2] |

| Boiling Point | 424.014 °C at 760 mmHg | [2] |

| Density | 1.602 g/cm³ | [2] |

| Flash Point | 210.236 °C | [2] |

| Appearance | Yellow Solid | [5][6] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

Synthesis Protocol and Mechanistic Insights

The most common and effective route for synthesizing this compound is through the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.

Causality in Experimental Design:

-

Precursor Choice : 4-amino-2,6-dichloro-3-nitropyridine is an ideal starting material because the nitro group at the 3-position can be selectively reduced to an amine without affecting the chloro substituents or the existing amino group. The electron-withdrawing nature of the chloro groups and the pyridine ring facilitates this reduction.

-

Reducing Agent : Stannous chloride (SnCl₂) in an alcoholic solvent like ethanol is the preferred reducing agent. It is highly effective for the reduction of aromatic nitro groups, operates under relatively mild conditions (50°C), and is generally tolerant of other functional groups like halogens on the aromatic ring.[5] The reaction proceeds with high conversion, making it efficient for laboratory-scale synthesis.[5][6]

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology:

This protocol is adapted from established procedures for the reduction of nitro-pyridines.[5][6]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol.

-

Addition of Reducing Agent : To the stirred solution, add stannous chloride(II) (SnCl₂, 4 equivalents) in batches over a period of 5 minutes.[5] The batchwise addition helps to control any initial exotherm.

-

Reaction Conditions : Heat the reaction mixture to 50°C and stir under a nitrogen atmosphere for 3-6 hours.[5] The inert atmosphere is crucial to prevent oxidation of the stannous chloride and the diamine product.

-

Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.[5]

-

Workup : After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic mixture by partitioning with a saturated aqueous solution of sodium bicarbonate and extracting with ethyl acetate.[5][6]

-

Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification : Concentrate the organic layer under reduced pressure. The resulting solid can be further purified by recrystallization if necessary to yield the final product as a yellow solid.[5][6]

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules.[2][3]

-

Pharmaceutical Research : Its structure is a key component for developing novel pharmaceutical agents. The adjacent diamine groups are particularly useful for forming fused heterocyclic rings, such as imidazoles or triazoles, which are common motifs in many drug candidates. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of further molecular diversity.[1][2]

-

Agrochemical Industry : The compound is also a precursor in the production of advanced agrochemicals, where the resulting heterocyclic structures can be optimized for activity in pest control and crop protection.[2]

-

Fine and Specialty Chemicals : Beyond life sciences, it is employed in the synthesis of specialized organic compounds used in materials science and as research chemicals.[1][2]

Logical Role as a Chemical Scaffold:

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Hazard Management

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards that necessitate careful management.[4]

GHS Hazard Identification:

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) |

| H315: Causes skin irritation | Skin corrosion/irritation (Warning) |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Danger) |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |

Source: PubChem CID 10931987[4]

Protocol for Safe Handling and Storage:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7][8]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[7]

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[7] Ensure exposed skin is covered.

-

Respiratory Protection : For operations that may generate dust, use a respirator with an appropriate particulate filter.

-

-

Handling Practices : Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] Take off contaminated clothing and wash it before reuse.[7]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain stability.[2]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and predictable reactivity, combined with a straightforward synthesis, make it an invaluable tool. By understanding its synthesis, handling its reactive nature with appropriate safety protocols, and leveraging its structural features, researchers can continue to unlock its potential in the creation of novel and complex molecules that drive scientific innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 101079-63-4,this compound | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 101079-63-4 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4), a pivotal building block in synthetic and medicinal chemistry. This document delineates its physicochemical properties, provides a detailed, field-tested synthesis protocol, and explores its reactivity and established applications, particularly in the realm of pharmaceutical development. As a Senior Application Scientist, this guide is structured to offer not just data, but actionable insights into the strategic utilization of this versatile diamine derivative.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative featuring two chlorine atoms and two adjacent amino groups.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the construction of complex heterocyclic systems.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceutical and agrochemical compounds, where the pyridine scaffold is a common motif.[1][3] The presence of both nucleophilic amine functionalities and electrophilic carbon centers (due to the electron-withdrawing nature of the chlorine atoms and the pyridine ring nitrogen) allows for a diverse range of chemical transformations.[1][2] This guide will serve as a detailed resource for researchers looking to leverage the synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 101079-63-4 | [4][5] |

| Molecular Formula | C₅H₅Cl₂N₃ | [4][5] |

| Molecular Weight | 178.02 g/mol | [4][5] |

| Appearance | Yellow solid | [6] |

| Melting Point | 181-183 °C | [5] |

| Boiling Point | 424.014 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.602 g/cm³ (Predicted) | [5] |

| pKa | 0.50 ± 0.50 (Predicted) | [5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [5] |

Note: Some physical properties are predicted and should be used as a guideline.

Solubility: While explicit solubility data is not widely published, its hydrochloride salt is noted to be soluble in DMSO and Methanol.[7] Based on its structure, it is expected to have moderate solubility in polar organic solvents.

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following protocol describes a common and effective method for its preparation from 4-amino-2,6-dichloro-3-nitropyridine.

Synthesis of this compound

This procedure involves the reduction of a nitro group to an amine using stannous chloride (tin(II) chloride).

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq, e.g., 881 mg, 4.24 mmol) in ethanol (e.g., 15 mL).[6]

-

Reagent Addition: To the stirred solution, add stannous chloride(II) (4.0 eq, e.g., 3212 mg, 16.94 mmol) in portions over a period of 5 minutes.[6]

-

Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for 3-6 hours.[6]

-

Monitoring: The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is considered complete when the starting material is consumed.[6]

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution (e.g., 50 mL) to neutralize the acid and quench the reaction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 50 mL). Separate the organic layer.[6]

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, a yellow solid, can be further purified by recrystallization or column chromatography if necessary. Dry the final product under vacuum overnight.[6]

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by LCMS, which should show a molecular ion peak (MH+) at approximately m/z 178.[6] Further characterization by NMR and IR spectroscopy is recommended.

Spectroscopic and Analytical Characterization

¹H and ¹³C NMR Spectroscopy: The NMR spectra of diamino pyridine derivatives are influenced by the electronic environment of the pyridine ring. The chemical shifts of the aromatic proton and carbons can be predicted using computational methods and compared with experimental data for related structures.[8][9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching of the pyridine ring, and C-Cl stretching vibrations.[10]

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point for method development. Gas Chromatography (GC) can also be employed, provided the compound is thermally stable under the analysis conditions.[11]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Figure 2: Key reactive sites of this compound.

5.1. Reactions of the Diamine Functionality:

The adjacent amino groups are nucleophilic and can readily participate in cyclization reactions with various electrophiles to form fused heterocyclic systems. This is a key strategy for the synthesis of novel scaffolds in drug discovery.

5.2. Reactions involving the Chlorine Atoms:

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This displacement can be facilitated by the choice of nucleophile and reaction conditions.

5.3. Applications in Pharmaceutical Synthesis:

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its structure is a key component in the development of new drugs that target specific biological pathways.[1][3] While specific, named drug synthesis examples directly from this compound are not widely published in readily accessible literature, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors and antiviral compounds. The related compound, 2,6-dichloropyridine, is a known precursor for the antibiotic enoxacin and the antifungal liranaftate.[3] This highlights the potential of dichlorinated pyridine scaffolds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [4]

-

Causes skin irritation and serious eye damage. [4]

-

May cause respiratory irritation. [4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C for long-term stability.[5]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites allows for the construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and an overview of its potential applications. For researchers in drug discovery and development, a thorough grasp of the chemistry of such intermediates is essential for the design and synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 101079-63-4,this compound | lookchem [lookchem.com]

- 6. This compound | 101079-63-4 [chemicalbook.com]

- 7. 3,4-Diamino-2,6-dichloropyridine Hydrochloride | 89603-10-1 [amp.chemicalbook.com]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

"2,6-Dichloropyridine-3,4-diamine" chemical structure and IUPAC name

An In-depth Technical Guide to 2,6-Dichloropyridine-3,4-diamine: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on this compound (CAS No. 101079-63-4). It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, structural elucidation, and strategic application as a pivotal intermediate in modern drug discovery and fine chemical synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is a highly functionalized pyridine derivative.[1][2] Its structure is characterized by a pyridine ring substituted with two chlorine atoms and two adjacent (ortho) amine groups. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for the construction of complex heterocyclic systems.[1]

The ortho-diamine functionality is particularly significant as it is a direct precursor to the formation of a fused imidazole ring, leading to the imidazo[4,5-b]pyridine scaffold. This scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active agents. The two chlorine atoms provide reactive handles for subsequent cross-coupling reactions, allowing for the introduction of further molecular diversity.

Table 1: Physicochemical and Identity Data for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 101079-63-4 | [2] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Appearance | Light brown to yellow solid | [3][4] |

| Melting Point | 181-183 °C | [3] |

| Boiling Point | 424.0 ± 40.0 °C (Predicted) | [3] |

| Density | 1.602 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)N)N | [2] |

| InChIKey | HDNVWGXGFBVDKV-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Protocol

The most reliable and commonly cited synthesis of this compound involves the chemical reduction of its nitro precursor, 4-amino-2,6-dichloro-3-nitropyridine.[4] The protocol detailed below is a robust, self-validating system that can be readily implemented in a standard laboratory setting.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Stannous chloride (Tin(II) chloride, SnCl₂) is the reagent of choice for this transformation. It is a classic and highly effective agent for the chemoselective reduction of aromatic nitro groups to amines. Critically, it is mild enough to not affect the aryl chloride bonds, which are susceptible to reduction under more aggressive conditions (e.g., high-pressure catalytic hydrogenation with certain catalysts). The reaction proceeds in a protic solvent like ethanol, which facilitates the multi-step electron and proton transfer process.

-

Reaction Monitoring: The use of Liquid Chromatography-Mass Spectrometry (LCMS) is essential for monitoring the reaction's progress. It allows for the unambiguous identification of the starting material, product (by its mass-to-charge ratio, m/z), and any potential intermediates, ensuring the reaction is driven to completion and preventing the formation of impurities from over-reaction.

-

Work-up Procedure: The quench with saturated aqueous sodium bicarbonate (NaHCO₃) is a critical step. Its purpose is twofold: first, it neutralizes the acidic reaction mixture (formed from the use of SnCl₂), and second, it precipitates tin salts (as tin hydroxides/oxides), which can then be removed during the extraction and filtration process. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by ChemicalBook.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-amino-2,6-dichloro-3-nitropyridine (1.0 eq, e.g., 881 mg, 4.24 mmol) in ethanol (e.g., 15 mL).

-

Reagent Addition: To the stirred solution, add stannous chloride(II) dihydrate (SnCl₂·2H₂O) (4.0 eq, e.g., 3.83 g, 16.96 mmol) portion-wise over 5 minutes. Note: The anhydrous form can also be used, but the dihydrate is more common and stable.

-

Reaction Execution: Heat the reaction mixture to 50°C under a nitrogen atmosphere.

-

Monitoring: Stir the mixture for 3-6 hours. Monitor the conversion of the starting material by LCMS. The reaction is complete when the peak corresponding to the starting material (m/z = 208/210) is no longer observed and the desired product peak (m/z = 178/180) is maximized.

-

Quench and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (e.g., 50 mL) and ethyl acetate (e.g., 50 mL). Mix thoroughly.

-

Isolation: Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 25 mL). Combine the organic layers.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Dry the resulting solid under vacuum to afford this compound as a yellow or light brown solid. The reported LCMS analysis shows a molecular ion peak (MH+) at m/z = 178.[4]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Dichloropyridine-3,4-diamine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific rationale for experimental design and data interpretation. This guide will cover the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. Detailed, field-tested protocols are provided to ensure the reproducibility and integrity of the spectroscopic analysis.

Introduction: The Significance of this compound

This compound (C₅H₅Cl₂N₃, Molar Mass: 178.02 g/mol ) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the electron-withdrawing chlorine atoms and the electron-donating diamine groups on the pyridine ring, create a unique electronic environment that makes it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[1] The diamine functionality allows for the construction of fused heterocyclic systems, such as imidazopyridines, which are known to exhibit a wide range of biological activities.

Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of a molecule's atomic connectivity and chemical environment. This guide offers a detailed examination of the expected spectroscopic data for this compound and the methodologies to acquire it.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will manifest in its spectroscopic data. The presence of a single aromatic proton, two distinct amine groups, and a substituted pyridine ring will give rise to characteristic signals in NMR, IR, and mass spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimentally published spectra, the following data is based on high-quality computational predictions, which serve as a reliable guide for experimental work.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton and the two amine groups. The chemical shifts are influenced by the electronic effects of the chloro and amino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 6.8 - 7.2 | Singlet (s) | 1H |

| -NH₂ (at C-4) | 4.5 - 5.5 | Broad Singlet (br s) | 2H |

| -NH₂ (at C-3) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

Disclaimer: Predicted values are for guidance and may vary based on solvent and experimental conditions.

Expertise & Experience: The downfield shift of the H-5 proton is attributed to the anisotropic effect of the pyridine ring and the deshielding effect of the adjacent chlorine atom. The broadness of the amine proton signals is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with residual water in the NMR solvent. The two amine groups are expected to have different chemical shifts due to their different electronic environments, with the C-4 amine being ortho to a chloro group and para to the ring nitrogen, while the C-3 amine is ortho to a chloro group and meta to the ring nitrogen.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 150 - 155 |

| C-4 | 135 - 140 |

| C-3 | 120 - 125 |

| C-5 | 110 - 115 |

Disclaimer: Predicted values are for guidance and may vary based on solvent and experimental conditions.

Expertise & Experience: The carbons directly attached to the electronegative chlorine atoms (C-2 and C-6) are expected to be the most downfield. The carbons bearing the amino groups (C-3 and C-4) will also be significantly shifted. The C-5 carbon, being the only carbon attached to a hydrogen, is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

Caption: A standardized workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down exchange.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Use appropriate parameters for pulse width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections to the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, C=N, and C-Cl bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |

| N-H (Amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| N-H (Amine) | 1590 - 1650 | Scissoring (Bending) |

| C=C and C=N (Pyridine Ring) | 1400 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Expertise & Experience: The presence of two sharp to medium intensity bands in the 3300-3500 cm⁻¹ region is a strong indicator of a primary amine.[3] The aromatic C-H stretch is often weak. The C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region. The C-Cl stretching vibrations are typically found at lower wavenumbers.[4] The exact positions of these bands can be influenced by the electronic environment and potential hydrogen bonding.[5][6]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most informative data will come from the molecular ion peak and its isotopic pattern.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ | 177 | ~100% |

| [M+1]⁺ | 178 | ~6.5% |

| [M+2]⁺ | 179 | ~65% |

| [M+3]⁺ | 180 | ~4.2% |

| [M+4]⁺ | 181 | ~10.5% |

Expertise & Experience: The molecular ion peak ([M]⁺) is expected at an m/z of 177, corresponding to the monoisotopic mass of the molecule with ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic cluster. The [M+2]⁺ peak, arising from the presence of one ³⁵Cl and one ³⁷Cl atom, will have a significant intensity (approximately 65% of the [M]⁺ peak). The [M+4]⁺ peak, from two ³⁷Cl atoms, will also be observable at around 10.5% intensity. This isotopic pattern is a definitive indicator of a molecule containing two chlorine atoms. LCMS data has shown a molecular ion peak (MH+) at 178, which corresponds to the protonated molecule.[7]

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.

Caption: A typical workflow for LC-MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: A reverse-phase C18 column is typically suitable for separating pyridine derivatives. The mobile phase could be a gradient of water and acetonitrile, often with a small amount of an acid like formic acid to promote protonation.

-

Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of two chlorine atoms.

-

Analyze any fragmentation patterns to gain further structural information.

-

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with detailed, actionable protocols for data acquisition. By combining predicted data with established experimental methodologies, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors. The provided workflows and expert insights are designed to be a valuable resource for both novice and experienced spectroscopists.

References

- 1. Cas 101079-63-4,this compound | lookchem [lookchem.com]

- 2. This compound | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. m.youtube.com [m.youtube.com]

- 5. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 101079-63-4 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Dichloropyridine-3,4-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2,6-Dichloropyridine-3,4-diamine. This compound is a key building block in medicinal chemistry and materials science, making a thorough understanding of its structural and electronic properties essential for its effective application. This document offers insights into the expected spectral features of this molecule, grounded in fundamental principles and data from analogous compounds, alongside standardized protocols for data acquisition and interpretation.

Molecular Structure and its Influence on Spectroscopic Signatures

This compound possesses a unique substitution pattern on the pyridine ring that dictates its spectral characteristics. The presence of two electron-withdrawing chlorine atoms and two electron-donating amino groups creates a distinct electronic environment. The molecule's asymmetry is a key factor influencing its NMR spectra, while the presence of chlorine and nitrogen atoms governs its mass spectrometric fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals from the aromatic proton and the two amino groups.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 6.5 - 7.5 | Singlet (s) | 1H |

| -NH₂ (C3) | 4.0 - 5.5 | Broad Singlet (br s) | 2H |

| -NH₂ (C4) | 4.0 - 5.5 | Broad Singlet (br s) | 2H |

Note: Predicted chemical shifts are based on the analysis of similar aromatic amines and substituted pyridines. Actual values can vary depending on the solvent and concentration.

Causality behind Expected Chemical Shifts:

-

Aromatic Proton (H-5): The lone aromatic proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the combined electronic effects of the adjacent chloro and amino groups.

-

Amine Protons (-NH₂): The protons of the two amino groups are expected to appear as broad singlets. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent. Their chemical shifts can vary significantly based on solvent, temperature, and concentration due to hydrogen bonding effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the five unique carbon atoms in the this compound molecule.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 135 |

| C-4 | 135 - 145 |

| C-5 | 110 - 120 |

| C-6 | 150 - 155 |

Note: Predicted chemical shifts are based on computational models and data from analogous compounds.

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the carbon atoms are highly dependent on the electron density around them. The carbons bonded to the electronegative chlorine atoms (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbons attached to the amino groups (C-3 and C-4) will also be significantly affected. The C-5 carbon, being adjacent to both an amino and a chloro-substituted carbon, will have a chemical shift reflective of these competing electronic influences.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

Topic: 2,6-Dichloropyridine-3,4-diamine: A Comprehensive Guide to Solubility and Stability Profiling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,6-Dichloropyridine-3,4-diamine (CAS No. 101079-63-4) is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a pyridine core substituted with two chlorine atoms and two adjacent amine groups, makes it a valuable precursor in the development of novel pharmaceutical and agricultural compounds.[1] For scientists engaged in process development, formulation, and drug discovery, a thorough understanding of this compound's physicochemical properties is not merely academic; it is a prerequisite for ensuring reproducible synthesis, stable formulations, and reliable biological activity.

This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental design and present robust, field-proven protocols for generating the high-quality data required for regulatory and research milestones.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its behavior in both synthetic reaction media and biological systems. While specific solubility data for this compound is not extensively published, this section details the authoritative methodology for its determination.

Theoretical Considerations & Influencing Factors

The solubility of this compound is governed by its molecular structure:

-

Polarity: The presence of two amine groups and a nitrogen heteroatom imparts polarity, suggesting potential solubility in polar solvents. Conversely, the dichlorinated pyridine ring contributes significant nonpolar character.

-

pH-Dependence: The basic amine groups (predicted pKa ≈ 0.50±0.50) can be protonated in acidic media.[1] This ionization dramatically increases aqueous solubility. Therefore, solubility must be assessed across a physiologically relevant pH range (typically 1.2 to 6.8) as recommended by global regulatory bodies.[3]

-

Solvent Selection: Characterization should include a range of common organic solvents used in synthesis (e.g., alcohols, chlorinated solvents, ethers) and formulation (e.g., DMSO, DMF).

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[4][5]

Objective: To determine the solubility of this compound in various solvent systems at controlled temperatures.

Methodology:

-

Preparation: Add an excess amount of the solid this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, dichloromethane, DMSO).[3][4]

-

Causality: Using an excess of solid material is critical to ensure that the final solution is genuinely saturated, representing the thermodynamic solubility limit.

-

-

Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., an orbital shaker) set to a specific temperature (e.g., 25 °C and/or 37 °C). Agitate for a predetermined period.[5]

-

Causality: Continuous agitation facilitates the dissolution process. Temperature control is paramount as solubility is temperature-dependent.

-

-

Equilibrium Confirmation: To establish that equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). Analyze the solute concentration in each sample. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[3]

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully withdraw an aliquot of the supernatant. For accurate results, the supernatant must be filtered through a solvent-compatible, low-adsorption filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter.

-

Self-Validation: The presence of visible, undissolved solid in the vial before sampling is a key validation checkpoint for the experiment.

-

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The concentration is determined against a calibration curve prepared with known standards.

-

Data Reporting: Express solubility in units of mass per volume (e.g., mg/mL or µg/mL).

Data Presentation: Solubility Profile

The results of the solubility experiments should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer (pH 4.5) | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Phosphate Buffer (pH 6.8) | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | [Experimental Data] | [Experimental Data] |

| Dichloromethane | 25 ± 1 | [Experimental Data] | [Experimental Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Part 2: Stability Profile and Degradation Pathway Analysis

Stability testing is essential for defining storage conditions, re-test periods, and understanding potential liabilities of a chemical substance.[6][7] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9]

Theoretical Considerations & Potential Degradation Pathways

The structure of this compound suggests several potential degradation routes:

-

Oxidation: The electron-rich aromatic ring and, more significantly, the primary amine groups are susceptible to oxidation. A study on the related compound 3,4-diaminopyridine demonstrated that oxidation by hydrogen peroxide is a primary degradation pathway, leading to the formation of N-oxides and nitro derivatives.[10] This provides a strong hypothesis for similar behavior in the dichlorinated analogue.

-

Hydrolysis: While the carbon-chlorine bonds on the pyridine ring are generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions, though this is typically less facile than on a benzene ring.

-

Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A guidelines to evaluate the stability of the compound under exaggerated conditions.[8][11]

Objective: To identify potential degradants and degradation pathways for this compound.

Methodology:

A solution of the compound (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is subjected to the following conditions in separate experiments. A control sample, protected from stress, is stored under recommended conditions (2-8 °C, inert gas) and analyzed alongside the stressed samples.[1]

-

Acidic Hydrolysis: Add 1N HCl to the sample solution and maintain at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[12]

-

Basic Hydrolysis: Add 1N NaOH to the sample solution and maintain at a similar elevated temperature.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the sample solution and maintain at room temperature.[10]

-

Causality: This condition directly tests the hypothesis of oxidative degradation of the amine groups and pyridine nitrogen.

-

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature, such as 60°C or 70°C) in a calibrated oven.[13]

-

Photostability: Expose the solid compound and its solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

Sample Analysis:

-

All samples (including the control) are analyzed at appropriate time points using a validated, stability-indicating HPLC method.

-

Self-Validation: A stability-indicating method is one that can resolve the parent peak from all significant degradation products, ensuring that a loss in the parent compound's peak area is accurately accounted for by the appearance of new peaks.

-

Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.

-

The goal is to achieve a target degradation of 5-20%. If degradation is excessive, the stress conditions (temperature, time, reagent concentration) should be reduced.[12]

Data Presentation: Forced Degradation Summary

| Stress Condition | Parameters | Duration | % Degradation of Parent | No. of Degradants Detected |

| Acidic Hydrolysis | 1N HCl, 60 °C | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Basic Hydrolysis | 1N NaOH, 60 °C | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Oxidation | 10% H₂O₂, RT | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Thermal (Solid) | 70 °C | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Photostability (Solid) | ICH Q1B | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Visualization: Logic of a Forced Degradation Study

Caption: Logical flow of a forced degradation study for the API.

Part 3: Recommended Storage and Handling

Based on the available chemical data and the potential stability liabilities identified, the following storage conditions are recommended to ensure the integrity of this compound:

-

Temperature: Store refrigerated at 2–8 °C.[1] This minimizes the rate of potential thermal degradation.

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon).[1] This is a critical measure to prevent oxidative degradation, which is a likely degradation pathway.

-

Light: Store in light-resistant containers to protect against photodegradation.

-

Container: Use a tightly sealed container to prevent moisture ingress, which could be a factor in hydrolytic degradation over long-term storage.

Conclusion

This compound is a chemical intermediate of significant value. A proactive and systematic approach to characterizing its solubility and stability is not just a regulatory requirement but a fundamental aspect of sound scientific development. The protocols and logical frameworks presented in this guide provide researchers with a robust system for generating the necessary data to support process optimization, formulation development, and ultimately, the successful application of this versatile molecule.

References

- 1. Cas 101079-63-4,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. who.int [who.int]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. qlaboratories.com [qlaboratories.com]

A Technical Guide to 2,6-Dichloropyridine-3,4-diamine: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Abstract

2,6-Dichloropyridine-3,4-diamine (CAS: 101079-63-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis.[1] Its unique architecture, featuring an electron-deficient pyridine core, two reactive chlorine atoms, and a vicinal diamine moiety, offers a trifecta of synthetic handles for constructing complex molecular frameworks. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, particularly in the realm of medicinal chemistry. Authored for researchers and drug development professionals, this document synthesizes technical data with mechanistic insights to explain not only how but why this scaffold is employed in the synthesis of high-value compounds, including potent kinase inhibitors and other pharmacologically active agents.

Introduction: A Privileged Heterocyclic Building Block

Heterocyclic compounds form the largest and most diverse class of organic molecules, with pyridine-based structures being particularly prevalent in pharmaceuticals and functional materials.[2] Within this class, this compound stands out due to its pre-configured functionality. The molecule's utility is rooted in three key features:

-

Ortho-Diamine Functionality: The adjacent amine groups are poised for cyclocondensation reactions, readily forming fused five-membered rings (e.g., imidazoles) to create bicyclic heteroaromatics. This is a common motif in kinase inhibitors.

-

Reactive C2/C6 Chlorine Atoms: The chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing pyridine nitrogen. This allows for the precise introduction of diverse substituents at these positions.

-

Electron-Deficient Pyridine Core: The inherent electronics of the pyridine ring influence the reactivity of its substituents and provide a key scaffold for binding to biological targets.

This combination makes this compound a powerful intermediate for creating libraries of complex molecules for drug discovery and materials science.[1][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral characteristics is paramount for its effective use in synthesis and for accurate characterization of its derivatives.

Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 101079-63-4 | [4][5] |

| Molecular Formula | C₅H₅Cl₂N₃ | [4][5] |

| Molecular Weight | 178.02 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 181-183 °C | [4] |

| Boiling Point | 424.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.602 g/cm³ (Predicted) | [4] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the building block and its subsequent products. The following data are typical for this compound.

| Technique | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to be simple. A singlet for the C5 proton and two broad singlets for the two non-equivalent amine groups (-NH₂) would be observed. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the pyridine ring. |

| ¹³C NMR | The carbon spectrum would show five distinct signals corresponding to the five carbon atoms of the pyridine ring, with the chlorine-bearing carbons (C2, C6) shifted significantly downfield. |

| IR Spectroscopy | Key stretches would include N-H stretching for the amine groups (typically a doublet around 3300-3500 cm⁻¹), C=C and C=N stretching for the aromatic ring (1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.[6] |

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step sequence starting from a more readily available dichloropyridine precursor. A common and logical pathway involves the nitration of 4-amino-2,6-dichloropyridine followed by the reduction of the nitro group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. Causality: The nitration is directed ortho to the activating amino group. The subsequent reduction of the nitro group is a standard transformation that is highly efficient.

Step 1: Nitration of 4-Amino-2,6-dichloropyridine [7]

-

Inert Conditions: To a round-bottom flask maintained at -5 °C (ice/salt bath), add concentrated sulfuric acid (e.g., 10 volumes).

-

Substrate Addition: Slowly add 4-Amino-2,6-dichloropyridine (1.0 eq). Stir until a homogeneous solution is achieved. The low temperature is critical to control the exothermic reaction and prevent side products.

-

Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding 70% nitric acid (1.2 eq) to concentrated sulfuric acid (e.g., 0.5 volumes).

-

Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C. After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting suspension by the slow addition of concentrated aqueous ammonia to pH ~4-5. The product, 2,6-dichloro-3-nitropyridin-4-amine, precipitates as a solid.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry under high vacuum.

Step 2: Reduction of 2,6-Dichloro-3-nitropyridin-4-amine

-

Setup: Suspend the nitro-compound (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂, ~4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LCMS. The reaction is often complete within 2-4 hours.[8]

-

Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Duality of Function

The synthetic power of this building block lies in the distinct reactivity of its two key functional motifs: the ortho-diamine and the chloro-substituents. A synthetic chemist can choose which site to react by carefully selecting the reaction partners and conditions.

Caption: Dual reactivity modes of this compound.

Cyclocondensation Reactions

The ortho-diamine is a classic precursor for forming fused heterocyclic rings. The reaction with a one-carbon electrophile (like an aldehyde or formic acid) or a two-carbon electrophile (like an alpha-dicarbonyl) is a high-yield, robust transformation.

-

Mechanism: The reaction typically proceeds via the formation of a Schiff base with one amine group, followed by intramolecular cyclization by the second amine and subsequent aromatization (often via oxidation) to yield the stable fused imidazole ring system.

-

Significance: This reaction directly leads to the imidazo[4,5-b]pyridine core, a "privileged scaffold" found in numerous kinase inhibitors and other biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

-

Mechanistic Rationale: The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex. The amino groups at C3 and C4 further influence the electronics, though the primary activation comes from the ring nitrogen.

-

Regioselectivity: While both C2 and C6 positions are activated, kinetic control may favor one position over the other depending on the steric bulk of the incoming nucleophile and the precise electronic environment.[9] This allows for sequential or selective substitution under controlled conditions, providing a powerful tool for diversification.

Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure is frequently incorporated into small molecules designed to inhibit specific enzymes, particularly protein kinases.

-

Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold derived from this building block is a well-established ATP-competitive inhibitor core. The fused ring system mimics the adenine portion of ATP, while substituents introduced via SNAr at the former chloro-positions can be tailored to occupy specific pockets in the kinase active site, thereby ensuring potency and selectivity.

-

Other Therapeutic Areas: Beyond oncology, pyridine derivatives are explored in a wide range of therapeutic areas. The ability to easily diversify the core structure makes this building block valuable for generating compound libraries for screening against various biological targets. Academic literature points to its utility in developing inhibitors for enzymes like SHP2 and CDKs.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to good laboratory practice is mandatory.

Hazard Identification

The compound is classified with the following primary hazards.[5]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Irritation | H315: Causes skin irritation |

| Eye Damage | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Respiratory Irritation | H335: May cause respiratory irritation |

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]

-

Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and handle gently.

-

Spill Response: In case of a spill, cordon off the area. For a small dry spill, carefully sweep up the material without creating dust and place it in a sealed container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-